N1-cyclohexyl-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
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Overview
Description
N1-cyclohexyl-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, also known as JNJ-40411813, is a novel and potent antagonist of the orexin-1 receptor. Orexins are neuropeptides that play a crucial role in regulating wakefulness and arousal, and orexin receptor antagonists have been explored as potential therapeutic agents for sleep disorders and other conditions.
Scientific Research Applications
σ Receptor Ligands and Potential Antineoplastic Agents
N1-cyclohexyl-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide and its derivatives have been studied as σ receptor ligands, particularly for σ2 receptor affinity. This research is significant due to the potential antineoplastic (anti-cancer) applications of these compounds. Studies found high affinities in σ2 receptor binding for almost all compounds, some displaying subnanomolar range affinities. This research indicates the potential of these compounds in cancer treatment and PET diagnosis agents (Berardi et al., 2004).
5-HT1A Receptor Antagonists
Research into similar compounds has explored their role as 5-HT1A receptor antagonists. These antagonists are crucial in studying the function of the 5-HT1A receptor, which has implications in various neurological and psychiatric disorders. For instance, WAY-100635, a compound closely related to this compound, has been used as a standard antagonist in studies of 5-HT1A receptor function (Forster et al., 1995).
Fluorescent Probes and Sensing Applications
The derivatives of this compound have been investigated as fluorescent probes for detecting various ions and compounds in aqueous solutions. These studies are important for developing sensitive and selective methods for environmental and biological sensing applications. For example, research on polythiophene-based conjugated polymers incorporating similar structural features showed high selectivity and sensitivity toward certain metal ions in aqueous solutions (Guo et al., 2014).
σ1 Receptor Ligands and Pain Management
Investigations into benzylpiperazinyl derivatives related to this compound have explored their use as σ1 receptor ligands. These studies are particularly relevant for pain management, as σ1 receptors modulate nociceptive signaling. Compounds showing high σ1 receptor affinity and selectivity have potential therapeutic applications in treating chronic pain (Romeo et al., 2021).
Mechanism of Action
Target of Action
The primary target of this compound is Cathepsin S , a human enzyme . Cathepsin S plays a crucial role in the degradation of proteins in lysosomes, which are cellular organelles responsible for breaking down waste materials and cellular debris .
Mode of Action
The interaction could potentially inhibit the activity of Cathepsin S, leading to changes in protein degradation within the cell .
Biochemical Pathways
The inhibition of Cathepsin S can affect various biochemical pathways related to protein degradation and recycling within the cell . This can have downstream effects on cellular processes such as autophagy, a process that helps maintain cellular health by removing unnecessary or dysfunctional components .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the extent of Cathepsin S inhibition . This could potentially lead to alterations in protein degradation and recycling processes within the cell .
properties
IUPAC Name |
N'-cyclohexyl-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O3/c1-25-12-14-26(15-13-25)20(17-8-10-19(29-2)11-9-17)16-23-21(27)22(28)24-18-6-4-3-5-7-18/h8-11,18,20H,3-7,12-16H2,1-2H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQCXCAJFNQCNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2CCCCC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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